molecular formula C12H13N3O B8655977 (4-Amino-3-methylphenyl)(1-methyl-1H-imidazol-5-yl)methanone

(4-Amino-3-methylphenyl)(1-methyl-1H-imidazol-5-yl)methanone

Cat. No.: B8655977
M. Wt: 215.25 g/mol
InChI Key: RKUCKQQNFFBOBG-UHFFFAOYSA-N
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Description

(4-Amino-3-methylphenyl)(1-methyl-1H-imidazol-5-yl)methanone is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

(4-amino-3-methylphenyl)-(3-methylimidazol-4-yl)methanone

InChI

InChI=1S/C12H13N3O/c1-8-5-9(3-4-10(8)13)12(16)11-6-14-7-15(11)2/h3-7H,13H2,1-2H3

InChI Key

RKUCKQQNFFBOBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CN=CN2C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Zn (2.66 g, 40.7 mmol) was added in 2 portions over a period of 2 minutes to a mixture of (1-methyl-1H-imidazol-5-yl)(3-methyl-4-nitrophenyl)methanone (2.0 g, 8.1 mmol, Intermediate 14: step b) and NH4Cl (2.18 g, 40.7 mmol) in acetone (18.5 mL) and water (8.2 mL) at 0° C. After stirring for 1 hour, the reaction mixture was filtered through Celite®, rinsing with EtOAc. Acetone and EtOAc were removed on a rotary evaporator and the aqueous layer was filtered and the solids dried under vacuum to provide the title compound.
Quantity
2 g
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reactant
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0 (± 1) mol
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reactant
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2.18 g
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reactant
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18.5 mL
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solvent
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8.2 mL
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solvent
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Quantity
2.66 g
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catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of (1-methyl-1H-imidazol-5-yl)(3-methyl-4-nitrophenyl)methanone (3.3 g, 13.456 mmol, Intermediate 40: step b) and tin(II)chloride dihydrate (15.6 g, 67.282 mmol) in EtOH (80 mL) was stirred at reflux for 1 hour, cooled to room temperature overnight and evaporated in vacuo to remove most of the EtOH. The residue was poured into a 3M aqueous NaOH/ice solution rinsing with EtOAc. The mixture was stirred at room temperature for 15 minutes and layers were separated. The aqueous layer was again extracted with EtOAc. The combined EtOAc extracts were washed with brine, dried (Na2SO4), filtered, and evaporated in vacuo to provide crude product. The tan solid title compound was precipitated from Et2O, collected by filtration and dried.
Quantity
3.3 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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15.6 g
Type
reactant
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Quantity
80 mL
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solvent
Reaction Step One

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